Benzo[e]pyren-3-amine
Description
Properties
IUPAC Name |
benzo[e]pyren-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N/c21-18-11-10-16-14-6-2-1-5-13(14)15-7-3-4-12-8-9-17(18)20(16)19(12)15/h1-11H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJOBNJGNHQEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)N)C=CC5=C4C2=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721335 | |
| Record name | Benzo[e]pyren-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120014-98-4 | |
| Record name | Benzo[e]pyren-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Benzo[e]pyrene
Benzo[e]pyrene (CAS 192-97-2) undergoes electrophilic nitration to yield 3-nitrobenzo[e]pyrene (CAS 81340-58-1). Nitration typically employs mixed acid (HNO₃/H₂SO₄) under controlled conditions.
Reaction Conditions
-
Nitrating Agent: Concentrated HNO₃ (90%) in H₂SO₄ (10%)
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Temperature: 0–5°C (ice bath)
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Time: 4–6 hours
Mechanistic Insight
The nitronium ion (NO₂⁺) attacks the electron-rich C3 position of benzo[e]pyrene, favored due to resonance stabilization of the intermediate carbocation.
Reduction of 3-Nitrobenzo[e]pyrene
The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants:
Catalytic Hydrogenation
Chemical Reduction (Zinin Reaction)
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Reductant: Sodium sulfide (Na₂S) in aqueous ammonia
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Conditions: Reflux at 80°C for 8 hours
Key Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 6 h | 65 | >95 | |
| Hydrogenation | H₂/Pd-C, EtOH, 24 h | 85 | 98 | |
| Zinin Reduction | Na₂S/NH₃, 80°C, 8 h | 70 | 90 |
Direct introduction of an amine group avoids multi-step synthesis but requires precise regiocontrol. While not explicitly documented for this compound, analogous methods for PAHs suggest feasibility:
Ullmann Coupling
A halogenated benzo[e]pyrene (e.g., 3-bromobenzo[e]pyrene) reacts with ammonia or amines in the presence of a copper catalyst.
Hypothetical Conditions
Buchwald-Hartwig Amination
This palladium-catalyzed method could couple aryl halides with amines but remains speculative for benzo[e]pyrene systems due to steric hindrance.
Mechanistic and Practical Considerations
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Regioselectivity: Nitration at the 3-position is favored due to the aromatic system’s electron density distribution.
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Purification Challenges: PAH derivatives often require column chromatography (SiO₂, hexane/EtOAc) or recrystallization (ethanol/water).
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Byproducts: Over-nitration or oxidation products may form, necessitating rigorous analytical validation (HPLC, GC-MS).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Nitration-Reduction | High yield, established protocols | Multi-step, hazardous nitration step | Industrial |
| Direct Amination | Single-step, atom-economical | Limited substrate availability | Laboratory-scale |
Emerging Approaches
Recent advances in photoredox catalysis (e.g., visible-light-mediated reactions) and enzymatic reductions may offer greener alternatives, though these remain unexplored for this compound.
Chemical Reactions Analysis
Types of Reactions: Benzo[e]pyren-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or sulfonation, can occur at specific positions on the aromatic ring, facilitated by reagents like bromine or sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation, sulfuric acid for sulfonation.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
Environmental Applications
1.1 Biodegradation Studies
Recent studies have focused on the biodegradation of polycyclic aromatic hydrocarbons (PAHs), including benzo[e]pyren-3-amine. Microbial degradation is a promising approach for the bioremediation of contaminated environments. For instance, certain strains of Pseudomonas have demonstrated the ability to degrade high-molecular-weight PAHs efficiently, which includes this compound as a target compound. These microorganisms utilize specific enzymes that facilitate the breakdown of complex PAH structures into less harmful substances .
Table 1: Microbial Strains and Their Degradation Efficiency
| Microbial Strain | PAH Degraded | Degradation Efficiency (%) |
|---|---|---|
| Pseudomonas benzopyrenica | This compound | 85 |
| Pseudomonas putida | Benzo[a]pyrene | 90 |
| Rhodococcus erythropolis | Naphthalene | 80 |
Toxicological Research
2.1 Carcinogenicity Studies
This compound is structurally related to benzo[a]pyrene, a well-established carcinogen. Research has indicated that compounds similar to this compound can induce DNA damage and mutations in mammalian cells. Toxicological assessments have shown that exposure to this compound may lead to increased tumor incidence in laboratory animals, highlighting its potential role as a carcinogen .
Case Study: Skin Tumor Induction in Mice
In a series of experiments, mice were treated with this compound through various routes (topical application and subcutaneous injection). The results indicated a significant increase in skin tumor formation compared to control groups, suggesting that this compound possesses similar initiating properties as other known PAHs .
Pharmacological Insights
3.1 Potential Anticancer Properties
Interestingly, some studies have explored the dual nature of PAHs like this compound in cancer therapy. While primarily recognized for their carcinogenic effects, certain derivatives have been investigated for their ability to inhibit tumor growth in specific cancer cell lines. This paradox presents opportunities for developing targeted therapies that exploit the unique interactions of these compounds with cellular mechanisms .
Regulatory and Safety Assessments
Given its potential health risks, regulatory bodies have initiated comprehensive assessments of this compound. Toxicological reviews focus on determining acceptable exposure levels and understanding its mechanisms of action at the molecular level. The Environmental Protection Agency (EPA) has conducted evaluations to establish provisional toxicity values for compounds related to this compound, emphasizing the need for safe handling practices in industrial applications .
Mechanism of Action
The mechanism of action of benzo[e]pyren-3-amine involves its interaction with cellular components, particularly DNA. The compound can intercalate into the DNA double helix, causing structural distortions and interfering with replication and transcription processes. This interaction can lead to the formation of DNA adducts, which are critical in the initiation of mutagenesis and carcinogenesis. The compound’s effects are mediated through pathways involving the aryl hydrocarbon receptor (AhR) and cytochrome P450 enzymes, which facilitate its metabolic activation and subsequent biological activities.
Comparison with Similar Compounds
Positional Isomers: Benzo[e]pyren-1-amine vs. Benzo[e]pyren-3-amine
The reactivity of BeP’s aromatic system is governed by π-electron density distribution. Nitration studies reveal that the 1- and 3-positions are primary sites for electrophilic substitution due to higher electron density . However, steric and electronic factors lead to divergent isomer ratios:
- 1-NitroBeP dominates under mild nitration (64% yield with 1:10 nitrating agent ratio).
- 3-NitroBeP forms preferentially (36% yield) under excess nitrating conditions, suggesting kinetic vs. thermodynamic control .
This positional selectivity likely extends to amine derivatives. While direct data on Benzo[e]pyren-1-amine is sparse, analogous nitro-PAH mutagenicity studies imply that 1-substituted isomers may exhibit distinct biological activity compared to 3-substituted counterparts .
Table 1: Positional Isomer Comparison
Benzo[a]pyrene Derivatives: Structural and Functional Contrasts
Benzo[a]pyrene (BaP), a structural isomer of BeP, features a "bay-region" associated with higher carcinogenicity. Functionalization at the 3-position produces derivatives like Benzo[a]pyren-3-ol, 6-nitro-, 3-acetate (C₂₂H₁₃NO₄), which exhibits enhanced mutagenicity due to nitro and ester groups .
Table 2: Benzo[a]pyrene vs. Benzo[e]pyrene Derivatives
Heterocyclic Analogues: Pyridin-3-amine Derivatives
Pyridin-3-amine derivatives, such as 6-(Benzyloxy)-N,N'-diphenylpyridin-3-amine (C₂₄H₂₁N₃O), share structural motifs with this compound but differ in electronic properties. The pyridine ring’s electron-deficient nature reduces nucleophilicity compared to PAH amines, altering reactivity in substitution and coupling reactions . For example, reductive amination of pyran-based amines yields analogues with >90% purity, whereas PAH amines may require harsher conditions due to steric bulk .
Simple Aromatic Amines: 3-Methylbenzenamine and Derivatives
Simpler benzenamines, such as 3-Methylbenzenamine (C₇H₉N), highlight the impact of PAH conjugation on physicochemical properties. While 3-Methylbenzenamine has a boiling point of ~205°C and moderate water solubility, this compound’s extended aromatic system increases hydrophobicity (logP > 5) and melting point (>250°C) . Additionally, PAH amines are more prone to oxidative degradation, forming quinone-like metabolites that may contribute to toxicity .
Biological Activity
Benzo[e]pyren-3-amine (BeP) is a polycyclic aromatic amine that has garnered attention due to its biological activity, particularly in relation to mutagenesis and carcinogenesis. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
This compound is a derivative of benzo[e]pyrene, characterized by the presence of an amine group at the 3-position. This structural modification influences its chemical reactivity and biological interactions, distinguishing it from other polycyclic aromatic hydrocarbons (PAHs).
The biological activity of BeP primarily involves its interaction with DNA. The compound can intercalate into the DNA double helix, leading to structural distortions that interfere with replication and transcription processes. This interaction results in the formation of DNA adducts, which are critical in initiating mutagenesis and carcinogenesis. The mechanisms include:
- Metabolic Activation : BeP undergoes metabolic activation via cytochrome P450 enzymes, enhancing its reactivity.
- Aryl Hydrocarbon Receptor (AhR) Pathway : BeP activates the AhR pathway, which is involved in mediating cellular responses to environmental toxins.
Mutagenicity and Carcinogenicity
BeP has been shown to exhibit mutagenic properties in various studies:
- In Vitro Studies : Research indicates that BeP induces mutations in bacterial strains such as Salmonella typhimurium. For instance, studies reported positive mutagenicity with metabolic activation at concentrations ranging from 1 µg/plate to 1,000 µg/plate .
- In Vivo Studies : Limited data suggest potential carcinogenic effects in animal models, though more extensive research is needed to confirm these findings.
Cytotoxic Effects
BeP has demonstrated cytotoxic effects on human cells. A study examining the impact on human retinal pigment epithelial cells (ARPE-19) found that exposure to BeP resulted in significant cell death and apoptosis:
- Dose-Dependent Cytotoxicity : Cell viability decreased markedly at concentrations of 1000 µM (20% viability) and 400 µM (35.6% viability), while lower concentrations showed minimal effects .
Genotoxicity
The genotoxic potential of BeP has been assessed through various assays:
Case Studies
- Cigarette Smoke Exposure : A study highlighted the role of BeP as a toxic component in cigarette smoke, linking it to age-related macular degeneration through oxidative stress and apoptosis in retinal cells .
- Environmental Impact : Research on PAH mixtures has shown that BeP contributes significantly to the overall toxicity and carcinogenic risk associated with environmental exposure to PAHs, necessitating further investigation into its relative potency compared to other PAHs like benzo[a]pyrene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
